molecular formula C17H16N2O5 B4011858 phenyl 2-(4-morpholinyl)-5-nitrobenzoate

phenyl 2-(4-morpholinyl)-5-nitrobenzoate

Cat. No.: B4011858
M. Wt: 328.32 g/mol
InChI Key: HMBXUZUXSMQVCF-UHFFFAOYSA-N
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Description

Phenyl 2-(4-morpholinyl)-5-nitrobenzoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzoate ester structure incorporating both a morpholine ring and a nitro group on the aromatic core. This specific molecular architecture, particularly the presence of the morpholine moiety, is commonly found in compounds investigated for their potential biological activity . Research into similar morpholinyl-containing compounds has shown their relevance in the development of therapeutic agents, with some acting as inhibitors of key cellular enzymes or being explored for use in conjunction with treatments like radiation therapy . For instance, structurally related molecules have been studied for their inhibitory effects on targets such as cyclin-dependent kinases and checkpoint kinases, which are important in regulating cell proliferation . The morpholine group often contributes to the molecule's pharmacokinetic properties. The nitro group on the aromatic ring can serve as an electron-withdrawing component, influencing the compound's electronic characteristics and its potential interactions in biological systems . Researchers value this compound as a potential building block or intermediate for the synthesis of more complex molecules for various bioactivity studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2-morpholin-4-yl-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-17(24-14-4-2-1-3-5-14)15-12-13(19(21)22)6-7-16(15)18-8-10-23-11-9-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBXUZUXSMQVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

Retrosynthetic Analysis of Phenyl 2-(4-Morpholinyl)-5-Nitrobenzoate

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netajrconline.org The primary disconnections for this compound involve the ester bond and the carbon-nitrogen bond of the morpholine (B109124) substituent.

Two principal retrosynthetic routes can be envisioned:

Route A: This route prioritizes the formation of the ester bond late in the synthesis. The primary disconnection is the ester linkage, leading to 2-(4-morpholinyl)-5-nitrobenzoic acid and phenol (B47542). The former can be further disconnected at the C-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction between morpholine and a suitable 2-halo-5-nitrobenzoic acid derivative. This is often a preferred strategy as the electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. nih.gov

Route B: An alternative approach involves forming the C-N bond as the final key step. This would start with the disconnection of the morpholine C-N bond, leading to morpholine and phenyl 2-halo-5-nitrobenzoate. This intermediate would be synthesized via esterification of a 2-halo-5-nitrobenzoic acid with phenol.

For the purpose of this analysis, Route A is often considered more convergent and strategically sound. The synthesis of the key intermediate, 2-(4-morpholinyl)-5-nitrobenzoic acid, allows for better control and purification before the final esterification step.

Exploration of Esterification Strategies for Benzoate (B1203000) Formation

The formation of the phenyl benzoate ester is a critical step in the synthesis of the target molecule. Several established esterification methods can be considered.

Direct esterification, such as the Fischer esterification, typically involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comiajpr.com In this case, 2-(4-morpholinyl)-5-nitrobenzoic acid would be reacted with phenol.

The reaction is an equilibrium process, and often requires forcing conditions, such as the removal of water, to drive it towards the product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.comgoogle.com

Table 1: Representative Conditions for Fischer Esterification

Carboxylic AcidAlcoholCatalystConditionsNotes
Nitrobenzoic AcidGlycerolSulfuric Acid or Toluene Sulfonic Acid>100°C, azeotropic removal of waterHigh temperatures are often necessary for less reactive phenols. google.com
General Carboxylic AcidAlcoholAcid Catalyst (e.g., H₂SO₄)Heat, often with alcohol as solventThe reaction is reversible and driven by excess alcohol or water removal. masterorganicchemistry.com

To circumvent the often harsh conditions of direct esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an activated ester. researchgate.net

The synthesis of 2-(4-morpholinyl)-5-nitrobenzoyl chloride from the corresponding carboxylic acid can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with phenol, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the ester. This method is generally high-yielding and proceeds under milder conditions. researchgate.net

Alternatively, coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate the direct coupling of the carboxylic acid and phenol. organic-chemistry.org

Table 2: Acyl Halide and Coupling Agent-Based Esterification

MethodActivating ReagentBaseSolventGeneral Observations
Acyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Pyridine, TriethylamineDichloromethane (DCM), ChloroformHigh reactivity, often proceeds at room temperature. researchgate.net
Coupling AgentEDC, TBTU, TATU, COMUOrganic bases (e.g., DMAP)Dichloromethane (DCM), Acetonitrile (B52724) (CH₃CN)Mild conditions, excellent yields, good functional group tolerance. organic-chemistry.orgresearchgate.net

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For the synthesis of this compound, a simple alkyl ester, such as the methyl or ethyl ester of 2-(4-morpholinyl)-5-nitrobenzoic acid, could be reacted with phenol. This method is less common for preparing phenyl esters from alkyl esters due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

Introduction of the 4-Morpholinyl Moiety

The incorporation of the morpholine ring onto the nitro-activated benzene (B151609) ring is a key transformation, readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov

The SNAr reaction is highly effective in this context due to the presence of the electron-withdrawing nitro group in the para position to the leaving group, which stabilizes the intermediate Meisenheimer complex. nih.gov The starting material for this step is typically a 2-halo-5-nitrobenzoic acid or its ester. 2-Chloro-5-nitrobenzoic acid is a common and commercially available precursor. prepchem.comguidechem.compatsnap.comgoogle.compatsnap.com

The reaction involves the displacement of the halide (e.g., chloride) by morpholine. The reaction is typically carried out in a polar aprotic solvent, and often at elevated temperatures to ensure a reasonable reaction rate. The presence of a base may be required to neutralize the hydrogen halide formed during the reaction.

Table 3: Typical Conditions for SNAr with Morpholine

SubstrateNucleophileSolventTemperatureBase (optional)
2-Chloro-5-nitrobenzoic acidMorpholineDimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or excess Morpholine80-150°CPotassium Carbonate (K₂CO₃), Triethylamine (Et₃N)
2-Methoxy-3-X-5-nitrothiophenesMorpholineVarious solventsVariedNot always required

The choice of solvent and temperature can significantly influence the reaction outcome. Polar aprotic solvents are effective at solvating the cationic species involved in the reaction mechanism.

Coupling Reactions Involving Morpholine and Functionalized Benzoates

The primary method for forging the crucial C-N bond between the morpholine moiety and the benzoate core is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods. wikipedia.orgresearchgate.net The reaction typically involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov

In the context of synthesizing this compound, the strategy involves reacting morpholine with a suitably functionalized phenyl benzoate precursor, such as phenyl 2-halo-5-nitrobenzoate (where halo is typically Br or Cl). The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgwuxiapptec.comlibretexts.org

Key parameters for a successful Buchwald-Hartwig amination include the choice of a palladium precursor, a suitable phosphine (B1218219) ligand, a strong, non-nucleophilic base, and an appropriate solvent. numberanalytics.com Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed to facilitate the deprotonation of the amine and promote the catalytic cycle. numberanalytics.com The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. numberanalytics.com

Installation and Derivatization of the 5-Nitro Substituent

The introduction of the nitro group at the 5-position of the benzoate ring is a critical transformation that can be achieved through two main strategies: direct regioselective nitration of a precursor molecule or by the chemical transformation of a pre-existing functional group.

Regioselective Nitration of Benzoate Precursors

Direct nitration is a classic electrophilic aromatic substitution reaction. rsc.org The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. stmarys-ca.edulibretexts.org For a precursor like phenyl benzoate, there are two aromatic rings that can undergo nitration. The ester group (-COOPh) is an electron-withdrawing group and a meta-director for the ring it is directly attached to. rsc.orgchegg.com Conversely, the phenoxy group (-OPh) is an electron-donating group and an ortho-, para-director for the other ring. vedantu.com Consequently, nitration of phenyl benzoate preferentially occurs on the activated phenol-derived ring, yielding primarily 4-nitrophenyl benzoate. vedantu.com

To achieve the desired 5-nitro substitution on the benzoic acid portion, two alternative approaches are more viable:

Nitration of a 2-morpholinobenzoate precursor : Starting with phenyl 2-morpholinobenzoate, the morpholino group, being a strongly activating and ortho-, para-directing group, would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to itself. This would result in the formation of this compound.

Synthesis from a pre-nitrated starting material : A more controlled approach involves starting with a benzoic acid derivative that already contains the nitro group in the desired position, such as 2-chloro-5-nitrobenzoic acid or 2-bromo-5-nitrobenzoic acid. This intermediate can then be esterified with phenol, followed by a Buchwald-Hartwig coupling with morpholine to replace the halogen atom.

The nitration of substituted benzenes is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the reactive nitronium ion electrophile. rsc.orgstmarys-ca.edu

Functional Group Interconversion from Other Substituents

An alternative to direct nitration is the conversion of another functional group into a nitro group. ub.edufiveable.me The most common and synthetically useful transformation is the oxidation of a primary aromatic amine (-NH₂) to a nitro group (-NO₂). mdpi.comquimicaorganica.org This approach is particularly valuable because the directing effects of amino and nitro groups are opposite; the amino group is an ortho-, para-director, while the nitro group is a meta-director. quimicaorganica.orgreddit.com This allows for synthetic sequences where an amine is used to direct substitution patterns before being converted to a nitro group in a later step.

For the synthesis of the target compound, this would involve the oxidation of a precursor such as phenyl 5-amino-2-(4-morpholinyl)benzoate. A variety of oxidizing agents can accomplish this transformation. mdpi.com

Peroxyacids : Reagents like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, are powerful oxidants for this purpose. mdpi.comreddit.com Peracetic acid has also been used historically. mdpi.com

Other Oxidants : More modern methods utilize systems like sodium perborate (B1237305) in the presence of a catalyst, or metal-catalyzed oxidations using hydrogen peroxide or tert-butyl hydroperoxide. mdpi.comorganic-chemistry.org For instance, an efficient cobalt-catalyzed protocol using tert-butyl hydroperoxide has been reported for the oxidation of anilines to nitroarenes. organic-chemistry.org

While effective, the oxidation of aromatic amines can sometimes be complicated by side reactions, such as the formation of azoxybenzene (B3421426) intermediates. mdpi.comreddit.com Therefore, careful selection of the oxidant and reaction conditions is necessary to achieve high yields of the desired nitro compound.

Optimization of Reaction Conditions and Process Parameters

The efficiency and success of the synthesis, particularly the key Buchwald-Hartwig amination step, are highly dependent on the careful optimization of several reaction parameters.

Catalyst Selection and Ligand Design

The choice of the palladium catalyst and, more importantly, the associated phosphine ligand, is critical for achieving high yields and reaction rates in the C-N coupling step. numberanalytics.commit.edu The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated ligands that can couple a wide variety of substrates under milder conditions. wikipedia.orgresearchgate.net

Palladium Sources : Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂. wuxiapptec.com These Pd(II) or Pd(0) sources are converted in situ to the active Pd(0) catalytic species. wuxiapptec.comlibretexts.org

Ligand Design : The ligand stabilizes the palladium center and modulates its reactivity. For coupling secondary amines like morpholine, bulky, electron-rich monodentate phosphine ligands are often highly effective. numberanalytics.commit.edu

Biarylphosphines : Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and P(t-Bu)₃ (Tri-tert-butylphosphine) are among the most successful for challenging coupling reactions. numberanalytics.comacs.orgtcichemicals.com Their steric bulk is thought to promote the crucial reductive elimination step and prevent the formation of inactive catalyst dimers. wikipedia.org

Bidentate Ligands : Chelating ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-Bis(diphenylphosphino)ferrocene) were among the first to enable the reliable coupling of primary amines and can also be effective for secondary amines. wikipedia.org

N-Heterocyclic Carbenes (NHCs) : In some cases, NHC ligands have been shown to be effective for the coupling of morpholine with aryl halides, sometimes at very low catalyst loadings. nih.gov

The table below summarizes some catalyst systems used for Buchwald-Hartwig amination.

Catalyst/Ligand SystemTypical SubstratesKey Features
Pd(0) / P(o-Tolyl)₃ Aryl bromides, secondary aminesFirst-generation catalyst, effective for many standard couplings. wikipedia.org
Pd(0) / BINAP or DPPF Aryl iodides/triflates, primary aminesBidentate ligands that expanded the reaction scope significantly. wikipedia.org
Pd(0) / XPhos Aryl chlorides/bromides, challenging aminesHighly active, sterically demanding ligand for difficult couplings. numberanalytics.comacs.orgtcichemicals.com
Pd(0) / P(t-Bu)₃ General aryl halidesA general-purpose, electron-rich and bulky ligand. numberanalytics.com

Solvent Effects and Reaction Medium Engineering

The reaction medium plays a pivotal role in the Buchwald-Hartwig amination, influencing reaction rates, yields, and even product selectivity. numberanalytics.comacs.org

Common Solvents :

Aromatic Hydrocarbons : Toluene and xylenes (B1142099) are frequently used and are often the solvents of choice. acs.orgacsgcipr.orgresearchgate.net

Ethereal Solvents : Dioxane and tetrahydrofuran (B95107) (THF) are also common, as they are polar aprotic solvents that can help solubilize reaction components. numberanalytics.comacs.orgacsgcipr.org

Polar Aprotic Solvents : While effective, solvents like N,N-Dimethylformamide (DMF) can sometimes lead to side reactions. numberanalytics.com

The choice of solvent can strongly affect the solubility of the inorganic base (e.g., NaOt-Bu), which is often poorly soluble in nonpolar solvents like toluene. acs.org This can impact the effective concentration of the base and thus the reaction rate. Studies have shown that even small amounts of water can sometimes accelerate the reaction by improving the solubility of the base. acs.org The product distribution can also be highly dependent on the solvent class; for instance, in one study, m-xylene (B151644) was found to be the optimal solvent for maximizing the yield of the desired product while minimizing side reactions. acs.org

The table below illustrates the impact of different solvents on a model Buchwald-Hartwig reaction.

SolventPolarityTypical Observations
Toluene/Xylene NonpolarCommonly used, good for many systems, though base solubility can be low. acs.orgacsgcipr.org
Dioxane Polar aproticFrequently used, generally good performance. acs.orgacsgcipr.org
THF Polar aproticEffective, but its lower boiling point limits the reaction temperature. numberanalytics.com
DMF / DMAC Polar aproticCan facilitate the reaction but may also promote unwanted side reactions like debromination. numberanalytics.comacs.org
Water Polar proticUsed in specific aqueous micellar catalysis systems. acsgcipr.org

Optimization often involves screening a panel of solvents and bases to identify the ideal conditions for a specific substrate combination, balancing reaction speed, yield, and purity. researchgate.net

Temperature, Pressure, and Stoichiometric Control

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-5-nitrobenzoic acid, with morpholine. This is followed by the esterification of the resulting 2-(4-morpholinyl)-5-nitrobenzoic acid with phenol. Precise control over temperature, pressure, and stoichiometry is crucial for maximizing yield and minimizing side products in both stages.

In the initial SNAr reaction, temperature plays a significant role. The reaction of 2-chloro-5-nitrobenzoic acid with morpholine generally requires elevated temperatures to proceed at a reasonable rate. prepchem.com A common practice is to heat the reaction mixture to reflux. prepchem.com For instance, one procedure describes adding 2-chloro-5-nitrobenzoic acid to morpholine, which results in an exothermic reaction raising the temperature, followed by stirring at reflux temperature for several hours to ensure complete substitution. prepchem.com The pressure for this type of reaction is typically atmospheric.

Stoichiometrically, an excess of the amine (morpholine) is often employed. This serves a dual purpose: it acts as the nucleophile and can also function as the solvent, driving the reaction to completion according to Le Chatelier's principle. In one documented synthesis of the intermediate acid, 20.1 grams of 2-chloro-5-nitrobenzoic acid were reacted with 87 ml of morpholine, a significant molar excess of the amine. prepchem.com

The second step, the esterification of 2-(4-morpholinyl)-5-nitrobenzoic acid with phenol, can be accomplished through various methods, each with its own set of optimal conditions. Traditional Fischer-Speier esterification using a strong acid catalyst and heat is one option, though it can be harsh. Milder methods are often preferred to avoid degradation of the nitro-substituted aromatic ring.

The Mitsunobu reaction, for example, allows for the esterification of benzoic acids with phenols under mild, typically room temperature, conditions. researchgate.net This reaction utilizes a phosphine reagent, like triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The stoichiometry is typically near equimolar for the acid, alcohol (phenol), and reagents. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (DCC). researchgate.net

Solvent-free esterification catalyzed by titanium dioxide (TiO₂) at room temperature (25°C) presents another alternative. niscpr.res.in In this method, a catalytic amount of TiO₂ is added to a mixture of the carboxylic acid and phenol, with the reaction proceeding with high efficiency without the need for a solvent. niscpr.res.in Stoichiometrically, the acid and phenol are used in equimolar amounts. niscpr.res.in

The following table summarizes the typical reaction parameters for the synthesis:

Reaction Step Parameter Typical Conditions Rationale
Nucleophilic Aromatic Substitution TemperatureRefluxTo overcome the activation energy for the SNAr reaction. prepchem.com
PressureAtmosphericStandard laboratory conditions are sufficient.
StoichiometryExcess morpholineTo act as both reactant and solvent, ensuring complete conversion of the starting material. prepchem.com
Esterification (Mitsunobu) Temperature-20°C to Room TemperatureMild conditions to prevent side reactions and degradation. researchgate.net
PressureAtmosphericStandard laboratory conditions are sufficient.
StoichiometryNear equimolarTo ensure efficient use of reagents. researchgate.net
Esterification (TiO₂ catalyzed) Temperature25°CMild, energy-efficient conditions. niscpr.res.in
PressureAtmosphericStandard laboratory conditions are sufficient.
StoichiometryEquimolar acid and phenolFor optimal conversion with a catalytic amount of TiO₂. niscpr.res.in

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. rroij.com This involves maximizing reaction efficiency, minimizing waste, and utilizing safer and more sustainable materials. msu.edu

Atom Economy and Reaction Efficiency Maximization

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

C₇H₄ClNO₄ + C₄H₉NO + C₆H₆O → C₁₇H₁₆N₂O₅ + HCl + H₂O

The atom economy for this two-step process is inherently less than 100% due to the formation of byproducts, namely hydrochloric acid (HCl) in the first step and water (H₂O) in the second (depending on the esterification method).

To maximize reaction efficiency, the choice of synthetic route is critical. Catalytic methods are generally preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. jetir.org For the esterification step, using a reusable catalyst like TiO₂ would be a greener approach compared to the Mitsunobu reaction, which generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct. researchgate.netniscpr.res.in

Solvent-Free Synthesis and Alternative Solvent Systems

A major contributor to waste in chemical synthesis is the use of organic solvents. jetir.org Therefore, developing solvent-free synthetic methods or using greener alternative solvents is a primary goal of green chemistry.

For the synthesis of this compound, the first step, the nucleophilic aromatic substitution, can be performed using an excess of morpholine which acts as both a reactant and a solvent. prepchem.com This minimizes the need for an additional organic solvent.

The esterification step offers a clear opportunity for solvent-free synthesis. Research has demonstrated that the esterification of phenols with carboxylic acids can be efficiently carried out in the absence of a solvent using a TiO₂ catalyst at room temperature. niscpr.res.in This approach significantly reduces waste and energy consumption associated with solvent use and removal. When a solvent is used in similar reactions, the yield is often lower than in solvent-free conditions. niscpr.res.in

If a solvent is necessary, the choice of solvent should be guided by its environmental impact, safety, and recyclability. Water is an ideal green solvent, and some nucleophilic aromatic substitutions can be performed in aqueous media. skpharmteco.com Other greener alternatives to traditional volatile organic compounds (VOCs) include ionic liquids and supercritical fluids, although their application to this specific synthesis would require further research.

Renewable Feedstock Utilization and Waste Minimization

The starting materials for the synthesis of this compound, such as 2-chloro-5-nitrobenzoic acid and morpholine, are typically derived from non-renewable petrochemical feedstocks. A long-term goal of green chemistry is to replace these fossil fuel-based starting materials with renewable alternatives derived from biomass. researchgate.net

For instance, there is ongoing research into producing aromatic compounds from lignin (B12514952), a major component of plant biomass. Similarly, bio-based routes to amines are being explored. While direct renewable pathways to the specific precursors for this synthesis may not be commercially viable at present, it represents an important area for future development.

Waste minimization is a core principle of green chemistry. msu.edu In addition to improving atom economy and reducing solvent use, waste can be minimized by designing processes that are less prone to side reactions and byproducts. For example, optimizing the reaction conditions (temperature, stoichiometry) can improve selectivity and reduce the formation of impurities, simplifying purification and reducing waste streams. The use of recyclable catalysts, such as TiO₂, also contributes significantly to waste minimization. niscpr.res.in

The following table summarizes the application of green chemistry principles to this synthesis:

Green Chemistry Principle Application to Synthesis Potential Improvement
Atom Economy The two-step synthesis has an inherent atom economy of less than 100% due to byproduct formation.Designing a one-pot synthesis or utilizing catalytic routes that minimize byproducts could improve atom economy.
Solvent-Free Synthesis The esterification step can be performed solvent-free using a TiO₂ catalyst. niscpr.res.in The SNAr step can use excess morpholine as a solvent. prepchem.comFurther research into a completely solvent-free process for the entire synthetic sequence.
Renewable Feedstocks Starting materials are typically petroleum-derived.Exploration of bio-based routes to aromatic nitro compounds and morpholine from sources like lignin and other biomass. researchgate.net
Waste Minimization Use of recyclable catalysts like TiO₂. niscpr.res.in Optimization of reaction conditions to improve selectivity.Development of more efficient catalytic systems and purification methods that reduce waste generation.

Advanced Structural Characterization and Conformational Analysis of Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

A complete structural characterization would rely on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), High-Resolution Mass Spectrometry (HRMS), and electronic spectroscopy (UV-Vis and Fluorescence).

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution.

¹H NMR: This technique would identify all unique proton environments in the molecule. For phenyl 2-(4-morpholinyl)-5-nitrobenzoate, distinct signals would be expected for the protons on the phenyl ring, the nitro-substituted benzene (B151609) ring, and the morpholine (B109124) ring. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and the spatial relationship between neighboring protons.

¹³C NMR: This would reveal the number of unique carbon atoms and their hybridization state. Signals would be anticipated for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the morpholine ring. The presence of the electron-withdrawing nitro group and the electron-donating morpholine group would significantly influence the chemical shifts of the aromatic carbons.

¹⁵N NMR: Given the presence of two nitrogen atoms (in the morpholine and nitro groups), ¹⁵N NMR could provide direct information about their electronic environments. The chemical shifts would be indicative of the oxidation state and bonding of the nitrogen atoms.

A hypothetical data table for the primary NMR spectral assignments would be structured as follows:

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Nitroaromatic Ring
C1
...
Phenyl Ring
C'1
...
Morpholine Ring
C''1
...
Nitro Group
N1
Morpholine Group
N2

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are directly connected through a few bonds. nih.gov It would be instrumental in tracing the connectivity within the phenyl, nitroaromatic, and morpholine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. rsc.org It is vital for connecting the different fragments of the molecule, for instance, linking the phenyl ester group to the nitroaromatic ring and the morpholine group to its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov It is particularly useful for determining the three-dimensional conformation and stereochemistry of the molecule, for example, the relative orientation of the different rings.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Signatures and Molecular Interactions

FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups. esisresearch.orgnih.govnih.gov

FTIR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for the C=O stretching of the ester group, N-O stretching of the nitro group, C-O-C stretching of the morpholine and ester linkages, and various C-H and C=C aromatic vibrations. researchgate.netesisresearch.org

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these functional groups. Often, symmetric vibrations and non-polar bonds provide stronger signals in Raman spectra compared to FTIR. nih.gov

A representative data table for vibrational spectroscopy would look like this:

Wavenumber (cm⁻¹)AssignmentTechnique
~1740C=O Stretch (Ester)FTIR, Raman
~1530, ~1350Asymmetric & Symmetric NO₂ StretchFTIR, Raman
~1250, ~1100C-O Stretch (Ester, Ether)FTIR
~3100-3000Aromatic C-H StretchFTIR, Raman
~2950-2850Aliphatic C-H Stretch (Morpholine)FTIR, Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.govkobv.de

Precise Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (e.g., C₁₇H₁₆N₂O₅ for the neutral molecule).

Fragmentation Analysis: By analyzing the fragments produced upon ionization, one can deduce the connectivity of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the ester bond, loss of the nitro group, and fragmentation of the morpholine ring. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Electronic Transitions

These techniques probe the electronic structure of the molecule by examining how it interacts with ultraviolet and visible light. mdpi.comnih.gov

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to π-π* transitions within the aromatic rings. The presence of the nitro and morpholine groups would likely cause shifts in the absorption maxima compared to unsubstituted phenyl benzoate (B1203000).

Fluorescence Spectroscopy: If the molecule is fluorescent, the emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties can be sensitive to the molecular environment and conformation. nih.govnih.gov

Solid-State Structural Investigations via X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Although an experimental crystal structure for this compound has not been reported, we can predict its key features based on the analysis of analogous molecules containing morpholine, nitro, and phenyl benzoate moieties.

Crystal Packing and Supramolecular Interactions

The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces. The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Consequently, C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic or morpholine C-H donors are expected to be significant structure-directing interactions. Similar interactions are observed in the crystal structures of other nitrobenzoate derivatives. researchgate.net

Furthermore, the morpholine ring, with its own oxygen and nitrogen atoms, can participate in various intermolecular contacts. The oxygen atom can act as a hydrogen bond acceptor, while the N-H protons (if any were present) would be donors. In this tertiary amine, the nitrogen is not a hydrogen-bond donor, but the adjacent C-H groups can be.

A hypothetical table of expected supramolecular interactions is presented below.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
C-H···O Hydrogen BondAromatic C-HNitro OFormation of chains or sheets
C-H···O Hydrogen BondMorpholine C-HNitro O / Carbonyl OCross-linking of primary motifs
C-H···O Hydrogen BondAromatic C-HMorpholine OFurther stabilization of the network
π-π StackingPhenyl RingNitrobenzoate RingStabilizing the packing in a layered fashion

Conformational Preferences and Torsional Dynamics in the Crystalline State

The conformation of this compound in the solid state would be a fine balance between intramolecular steric hindrance and the optimization of intermolecular packing forces. The key torsional angles that define the molecular shape are those around the ester linkage and the bond connecting the morpholine ring to the benzoate ring.

The ortho-substitution of the morpholine group next to the benzoate ester creates significant steric hindrance. This would likely force the morpholine ring to be twisted out of the plane of the benzoate ring. Similarly, the phenyl ester group will be twisted relative to the benzoate core. In a study of 2-(1-benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate, the ortho-nitrophenyl ring was found to be significantly twisted away from the adjacent carbonyl group due to steric repulsion. researchgate.net A similar effect would be anticipated here.

The morpholine ring itself typically adopts a stable chair conformation. The connection to the aromatic ring is equatorial to minimize steric clashes.

The expected key torsional angles are detailed in the following table.

Torsion Angle (Atoms)Expected ConformationRationale
C(benzoate)-C(benzoate)-N-C(morpholine)Non-coplanar (significant twist)Steric hindrance between the morpholine ring and the adjacent ester group.
C(benzoate)-C(O)-O-C(phenyl)Non-coplanarSteric hindrance and electronic effects, typical for phenyl esters.
C(O)-O-C(phenyl)-C(phenyl)TwistedTo minimize steric interactions between the benzoate and phenyl rings.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. Given the rotational freedom around the ester and C-N bonds, and the various potential hydrogen bonding and stacking interactions, it is highly probable that this compound could exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements and molecular conformations, resulting in polymorphs with distinct physical properties. For instance, methyl paraben, a simpler ester, is known to have at least four polymorphic forms. researchgate.net

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, would be a viable strategy for modifying the physicochemical properties of this compound. The hydrogen bond accepting capabilities of the nitro and carbonyl groups, as well as the morpholine oxygen, make this compound a prime candidate for forming co-crystals with hydrogen bond donors, such as carboxylic acids or phenols.

Conformational Analysis in Solution and Gas Phase

The conformational landscape of this compound is expected to be complex in the solution and gas phases, where the constraints of the crystal lattice are absent.

Dynamic NMR Spectroscopy for Intramolecular Rotational Barriers and Equilibria

In solution, the molecule is not static. There will be dynamic rotational processes occurring around the single bonds. Of particular interest are the rotations around the C(benzoate)-N(morpholine) bond and the C(benzoate)-C(O) bond, both of which are expected to have significant energy barriers due to steric hindrance from the ortho-substituent.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the ideal technique to study these rotational dynamics. researchgate.netresearchgate.netcolab.ws By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation becomes comparable to the NMR timescale. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

For this compound, we would expect to see restricted rotation around the C-N bond. Studies on related tertiary aromatic amides have shown that ortho-substitution dramatically increases the rotational barrier around both the N-C(O) and C-C(O) axes. nsf.govresearchwithrutgers.com For example, the rotational barrier around the C-C(O) bond in some ortho-substituted systems can be as high as 19.2 kcal/mol. nsf.gov A similar investigation into the target molecule would likely reveal a substantial barrier to rotation for the morpholine group.

A hypothetical DNMR study could yield the following data:

Rotational ProcessExpected TechniquePredicted Barrier (ΔG‡) (kcal/mol)Rationale
Rotation around C(benzoate)-N(morpholine)Dynamic 1H or 13C NMR10 - 15Steric hindrance between the morpholine ring and the ester group. This is analogous to barriers seen in ortho-substituted biphenyls and amides. researchgate.netrsc.orgresearchgate.net
Rotation around C(benzoate)-C(O) bondDynamic 13C NMR14 - 19Significant steric repulsion between the ortho-morpholine group and the phenyl ester moiety, similar to ortho-substituted benzamides. nsf.govresearchwithrutgers.com

Computational and Theoretical Investigations of Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the geometric, electronic, and spectroscopic properties of molecules. For a compound like phenyl 2-(4-morpholinyl)-5-nitrobenzoate, these methods can provide a foundational understanding of its structure and reactivity.

Density Functional Theory (DFT) is a robust computational method for predicting the properties of medium-sized organic molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization: The initial step in a DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. Based on studies of similar substituted benzoates, the geometry is expected to be non-planar. researchgate.net The morpholine (B109124) ring typically adopts a chair conformation. The orientation of the morpholine group relative to the benzoate (B1203000) ring and the twist of the phenyl ester group are critical parameters that would be defined during optimization.

Interactive Data Table: Predicted Geometric Parameters The following table presents predicted bond lengths and angles for key structural features of this compound, based on typical values from DFT calculations on analogous molecules like methyl benzoate and substituted nitrobenzenes. researchgate.netaiinmr.com

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-O (Ester) Bond Length~1.35 Å
N-C (Aromatic) Bond Length~1.38 Å
C-N (Morpholine) Bond Length~1.46 Å
C-O (Morpholine) Bond Length~1.43 Å
N-O (Nitro) Bond Length~1.22 Å
O-C-O (Ester) Bond Angle~124°
C-N-C (Morpholine) Bond Angle~112°
O-N-O (Nitro) Bond Angle~125°

Spectroscopic Property Prediction: DFT methods are commonly used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The predicted spectrum of this compound would show characteristic peaks for the carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro (NO₂) group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), C-N stretching vibrations, and C-O stretching of the ester and morpholine ether linkage. researchgate.net

NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for confirming the molecular structure. aiinmr.com The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the nitro-substituted ring would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the nitro group. aiinmr.com

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide higher accuracy for energetic and spectroscopic properties.

For a molecule of this size, high-level ab initio calculations would likely be used to benchmark the results from more computationally efficient DFT methods. cdnsciencepub.comcdnsciencepub.com For instance, they could be employed to calculate a highly accurate gas-phase acidity or to refine the prediction of subtle electronic effects that influence spectroscopic outcomes. nih.govrsc.org Studies on substituted benzoic acids have shown that ab initio methods can effectively model the influence of substituents on properties like acidity. cdnsciencepub.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show:

Negative Potential (Red): The most electron-rich areas would be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. researchgate.netresearchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Regions of positive potential would be expected around the hydrogen atoms of the aromatic rings.

Intermediate Potential (Green/Yellow): The rest of the molecule, including the carbon framework, would exhibit intermediate potential.

The MEP surface would visually confirm the electronic push-pull system, with the nitro group creating a strong electron-deficient zone on the benzoate ring, which in turn influences the reactivity of the entire molecule. malayajournal.orgasianpubs.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

HOMO: The HOMO represents the ability to donate an electron. In this compound, the HOMO is expected to be predominantly located on the more electron-rich part of the molecule, likely the morpholinyl-substituted benzene (B151609) ring, which can act as an electron donor.

LUMO: The LUMO represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-deficient nitrobenzoate moiety, specifically the nitro group and the aromatic ring it is attached to. malayajournal.org

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The push-pull nature of the substituents would likely lead to a relatively small energy gap, indicating a molecule that is electronically active and potentially reactive. malayajournal.org

Interactive Data Table: Predicted FMO Properties The following table provides representative energy values for FMO analysis based on similar nitroaromatic compounds. malayajournal.org

ParameterPredicted Value Range
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-2.5 to -3.5 eV
HOMO-LUMO Energy Gap3.0 to 4.0 eV

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

MD simulations of this compound in different solvents (e.g., water, ethanol, DMSO) would reveal how the solvent environment affects its three-dimensional structure and flexibility. ucl.ac.uk

The morpholine ring is known to be conformationally flexible and can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. researchgate.net MD simulations would show the frequency and timescale of transitions between these conformations. The polarity of the solvent could influence the preferred conformation of the morpholine ring and the dihedral angles between the aromatic rings. nih.gov For example, in polar solvents, the molecule might adopt a more extended conformation to maximize solvent interactions, particularly through the polar nitro and morpholine groups. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological setting.

Intermolecular Interactions and Solvent Effects

The physicochemical properties and reactivity of this compound in a condensed phase are significantly governed by its intermolecular interactions and the surrounding solvent environment. Computational methods allow for a detailed analysis of these phenomena.

Intermolecular Interactions: The structure of this compound, with its nitro group, morpholine moiety, and phenyl rings, allows for a variety of non-covalent interactions. These include:

Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the morpholine ring, can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H bonds, hydrogen bonding can play a crucial role in the solvation and crystal packing of the compound.

π-π Stacking: The presence of two phenyl rings facilitates π-π stacking interactions, which are important in crystal engineering and in the stabilization of molecular aggregates in solution.

Dipole-Dipole Interactions: The nitro group and the ester functionality introduce significant dipole moments into the molecule. These dipoles can interact with each other and with the dipoles of solvent molecules, influencing the compound's solubility and orientation in a solvent matrix.

Solvent Effects: The choice of solvent can dramatically alter the electronic structure and reactivity of a solute. For this compound, solvent effects can be studied computationally using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the bulk effects of a solvent on properties like conformational stability and reaction energetics. For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to stabilize charge-separated states, which can influence reaction pathways, such as hydrolysis.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For instance, in aqueous solution, explicit water molecules can be modeled to understand their direct participation in reaction mechanisms, for example, by acting as a nucleophile or a proton shuttle in hydrolysis.

Studies on related nitroaromatic compounds have shown that solvent polarity can influence the twist angle of the nitro group relative to the benzene ring, which in turn affects the electronic properties and reactivity of the molecule.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transient intermediates and transition states that are often difficult to observe experimentally.

Reaction Pathway Mapping and Transition State Characterization

A key chemical transformation for an ester like this compound is hydrolysis, which can proceed through different pathways (e.g., acid-catalyzed, base-catalyzed, or neutral). Computational methods can map the potential energy surface for these reactions.

For the base-catalyzed hydrolysis of this compound, a plausible mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This would proceed through the following key steps:

Formation of a Tetrahedral Intermediate: The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically a high-energy species.

Transition State 1 (TS1): The formation of the tetrahedral intermediate proceeds through a transition state where the C-O bond with the hydroxide ion is partially formed and the C=O double bond is partially broken.

Collapse of the Intermediate: The tetrahedral intermediate can then collapse to form the products. This involves the cleavage of the bond to the phenoxy leaving group.

Transition State 2 (TS2): The breakdown of the intermediate to form the carboxylate and the phenoxide ion occurs via a second transition state.

Computational calculations, often using Density Functional Theory (DFT), can be used to locate the geometries of the reactants, intermediates, transition states, and products. Frequency calculations are then performed to characterize these structures. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Determination for Proposed Chemical Transformations

Once the stationary points on the potential energy surface have been identified and characterized, an energy profile for the reaction can be constructed. This profile plots the relative energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

The energy profile provides crucial information about the kinetics and thermodynamics of the reaction:

Activation Energy (Ea): The height of the energy barrier (the difference in energy between the reactants and the highest energy transition state) determines the reaction rate. A higher activation energy corresponds to a slower reaction. For a multi-step reaction, the step with the highest activation energy is the rate-determining step. youtube.com

Reaction Enthalpy (ΔH): The difference in energy between the products and the reactants indicates whether the reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0). chemguide.co.uk

For the hydrolysis of this compound, the energy profile would reveal the relative energies of the two transition states and the tetrahedral intermediate. This would allow for a determination of whether the formation or the breakdown of the intermediate is the rate-limiting step of the reaction. Computational studies on the hydrolysis of other benzoate esters have shown that the mechanism can involve one or more intermediate steps, and the energy profile is essential for distinguishing between these possibilities. tdl.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Basis)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest, such as reactivity, solubility, or toxicity. mdpi.com The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure.

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of molecules with known property values is required. For a study involving this compound, this would ideally include a series of related nitrobenzoate esters with variations in the substituent groups.

Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be classified into several categories:

0D descriptors: Atom counts, molecular weight.

1D descriptors: Constitutional descriptors (e.g., number of specific functional groups).

2D descriptors: Topological indices that describe the connectivity of atoms.

3D descriptors: Geometrical properties such as molecular volume and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, orbital energies (HOMO, LUMO), and atomic charges. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks), are used to build a mathematical model that relates the descriptors to the property of interest. mdpi.comnih.gov

Model Validation: The predictive power of the QSPR model must be rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of molecules) validation techniques. semanticscholar.org

For this compound, a QSPR model could be developed to predict its rate of hydrolysis based on a set of calculated molecular descriptors. For example, descriptors related to the electronic properties of the carbonyl carbon and the stability of the phenoxide leaving group would likely be important. The theoretical basis of such a model lies in the Hammett equation and its extensions, which postulate a linear free-energy relationship between the rate or equilibrium constant of a reaction and the electronic properties of the substituents. Computational studies have successfully established correlations between calculated parameters, like the Mulliken charge on the carbonyl carbon, and the reaction rates of ester hydrolysis. semanticscholar.org

Reactivity and Mechanistic Studies of Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

Hydrolysis and Ester Cleavage Reactions

The ester functionality in phenyl 2-(4-morpholinyl)-5-nitrobenzoate is a primary site for hydrolytic cleavage, a reaction that can be catalyzed by acids, bases, or enzymes. The electronic environment of the carbonyl group, influenced by both the morpholino and nitro substituents, plays a crucial role in the kinetics and mechanisms of these reactions.

The kinetics of this reaction are anticipated to be influenced by the electronic effects of the substituents on the benzoyl ring. However, the opposing effects of the electron-donating morpholino group and the electron-withdrawing nitro group make a precise prediction of the rate without experimental data challenging. Generally, electron-withdrawing groups facilitate hydrolysis by stabilizing the transition state leading to the tetrahedral intermediate, while electron-donating groups can have a retarding effect. The hydrolysis of related compounds like 4-nitrophenyl β-D-glucoside has been shown to undergo specific acid-catalyzed hydrolysis at low pH. amazonaws.com

Base-catalyzed hydrolysis of esters, also known as saponification, typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the phenoxide leaving group, to form the carboxylate salt of 2-(4-morpholinyl)-5-nitrobenzoic acid.

The rate of base-catalyzed hydrolysis is significantly influenced by the substituents on the benzoyl ring. Studies on the alkaline hydrolysis of substituted phenyl benzoates have demonstrated that electron-withdrawing groups enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon and stabilizing the developing negative charge in the transition state. researchgate.netchemrxiv.org The strong electron-withdrawing nature of the nitro group in the para position to the ester linkage in this compound is expected to make the carbonyl carbon highly susceptible to nucleophilic attack, leading to a relatively fast rate of hydrolysis under basic conditions. The reaction is expected to follow second-order kinetics, being first order in both the ester and the hydroxide ion. chemrxiv.org

Table 1: Expected Relative Rates of Base-Catalyzed Hydrolysis for Substituted Phenyl Benzoates

Substituent on Benzoyl RingExpected Relative RateRationale
-NO₂ (para)HighStrong electron-withdrawing group, increases electrophilicity of carbonyl carbon. chemrxiv.org
-HModerateReference compound.
-OCH₃ (para)LowElectron-donating group, decreases electrophilicity of carbonyl carbon.

This table presents a qualitative prediction based on established principles of substituent effects in ester hydrolysis.

The potential for enzymatic hydrolysis of this compound would depend on the specificity of the enzyme . Esterases, such as lipases and proteases, are known to catalyze the hydrolysis of a wide range of ester substrates. semanticscholar.org For instance, trypsin, a serine protease, has been shown to hydrolyze 4-nitrophenyl benzoate (B1203000) esters. semanticscholar.org The mechanism of enzymatic hydrolysis often involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, which facilitates the nucleophilic attack on the ester's carbonyl carbon. semanticscholar.org

The efficiency of enzymatic hydrolysis would be determined by how well the substrate, this compound, fits into the active site of the enzyme and the electronic compatibility between the substrate and the catalytic residues. The presence of the bulky morpholino group and the polar nitro group would be significant factors in substrate binding and recognition. Without specific experimental studies, it is difficult to predict which enzymes, if any, would effectively hydrolyze this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-Substituted Benzoyl Ring

The presence of a strongly electron-withdrawing nitro group on the benzoyl ring activates it towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org This provides a pathway for the displacement of a suitable leaving group from the aromatic ring by a nucleophile.

In the case of this compound, the most likely leaving group in an SNAr reaction would be the morpholino group, assuming the reaction conditions favor its departure over hydrolysis of the ester. The nitro group, being a powerful activating group, stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack. wikipedia.org

Table 2: Potential Nucleophiles for SNAr Reactions with this compound

NucleophileExpected Product (assuming morpholino is the leaving group)
Methoxide (CH₃O⁻)Phenyl 2-methoxy-5-nitrobenzoate
Thiophenoxide (C₆H₅S⁻)Phenyl 2-(phenylthio)-5-nitrobenzoate
Ammonia (NH₃)Phenyl 2-amino-5-nitrobenzoate
Aniline (C₆H₅NH₂)Phenyl 2-(phenylamino)-5-nitrobenzoate

This table illustrates hypothetical products based on the general principles of SNAr reactions.

The regioselectivity of SNAr reactions is primarily dictated by the position of the electron-withdrawing groups. Nucleophilic attack is favored at positions ortho and para to the nitro group, as this allows for the direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group. libretexts.org In this compound, the morpholino group is ortho to the nitro group, making this position highly activated for nucleophilic attack.

Steric effects can also play a significant role. numberanalytics.com The bulky morpholino group may sterically hinder the approach of a large nucleophile to the C2 position. However, the strong electronic activation provided by the para nitro group is often the dominant factor. The electronic nature of the nucleophile and the substituents on the aromatic ring are critical in determining the reaction's feasibility and rate. nih.gov The interplay between steric hindrance from the morpholino group and the powerful electronic activation from the nitro group would be a key area of investigation for this specific molecule.

Influence of the Morpholinyl Group on SNAr Reactivity

The reactivity of the aromatic ring in this compound towards nucleophilic aromatic substitution (SNAr) is primarily dictated by the powerful electron-withdrawing nature of the nitro group (-NO₂) positioned para to the ester linkage. SNAr reactions proceed via a Meisenheimer complex, an anionic intermediate whose stability is crucial for the reaction to occur. numberanalytics.comnumberanalytics.com Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, are essential as they delocalize the negative charge of this intermediate, thereby lowering the activation energy of the reaction. numberanalytics.comchemrxiv.orgnih.gov

In this specific molecule, the phenyl ester acts as the leaving group. The nitro group at position 5 is meta to the morpholinyl substituent at position 2. The influence of the morpholinyl group on the SNAr reactivity is multifaceted, arising from a combination of inductive and resonance effects.

Inductive Effect (-I): The morpholinyl group contains two electronegative atoms, nitrogen and oxygen. The oxygen atom, in particular, exerts a significant electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom and, by extension, the aromatic ring. pdx.eduvaia.com This inductive withdrawal of electron density from the ring should, in principle, make the ring more electrophilic and thus more susceptible to nucleophilic attack, thereby activating it towards SNAr.

Resonance Effect (+M): The nitrogen atom of the morpholine (B109124) ring possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This donation of electron density into the ring is a resonance effect. Typically, electron-donating resonance effects increase the electron density on the aromatic ring, which would deactivate it towards nucleophilic attack. libretexts.org

Reactions Involving the Morpholine Moiety

The morpholine moiety contains a secondary amine nitrogen atom which imparts basic properties to the molecule. The lone pair of electrons on this nitrogen can accept a proton, allowing the compound to act as a Brønsted-Lowry base. The basicity of the morpholine nitrogen is significantly influenced by the electronic properties of the morpholine ring itself, particularly the presence of the oxygen atom.

The pKa of the conjugate acid of morpholine is approximately 8.5. nih.govkyoto-u.ac.jp This indicates that morpholine is a moderately weak base. Its basicity is notably lower than that of piperidine, a similar six-membered cyclic amine without the oxygen atom, whose conjugate acid has a pKa of about 11.1. vaia.com The difference in basicity is attributed to the inductive effect of the oxygen atom in the morpholine ring. Oxygen is more electronegative than carbon, and it withdraws electron density from the surrounding atoms, including the nitrogen. pdx.eduvaia.com This reduces the electron density on the nitrogen atom, making its lone pair less available for donation to a proton and thereby decreasing its basicity compared to piperidine. pdx.edu

In the context of this compound, the morpholine nitrogen will readily undergo protonation in acidic media to form a morpholinium ion. The equilibrium between the neutral and protonated forms is dependent on the pH of the solution.

Table 1: Comparison of pKa Values for Cyclic Amines
AmineStructurepKa of Conjugate AcidReference
PiperidinePiperidine structure~11.1 pdx.eduvaia.com
Morpholine Morpholine structure~8.5 pdx.edunih.govkyoto-u.ac.jp
PyrrolidinePyrrolidine structure~11.3

Note: pKa values can vary slightly depending on the source and experimental conditions.

The nitrogen atom of the morpholine ring functions as a potent nucleophile, enabling it to participate in N-alkylation and N-acylation reactions. These are characteristic reactions of secondary amines.

N-Alkylation: The morpholine nitrogen can react with alkylating agents, such as alkyl halides, via a nucleophilic substitution (S_N2) mechanism. wikipedia.org This reaction leads to the formation of N-alkylmorpholinium salts. If a tertiary amine is formed, it can be further alkylated to produce a quaternary ammonium (B1175870) salt, although this is not possible for the already N-substituted morpholine in the parent compound unless the aryl bond is cleaved. The reaction is typically carried out in a suitable solvent, and a base may be used to neutralize the acid formed if the starting material is a morpholinium salt. chemrxiv.orgresearchgate.netgoogle.com

N-Acylation: The morpholine nitrogen readily attacks the electrophilic carbonyl carbon of acylating agents like acyl chlorides and acid anhydrides. unizin.orgchemguide.co.uk This proceeds through a nucleophilic acyl substitution mechanism, specifically a nucleophilic addition-elimination pathway. libretexts.orgyoutube.com The reaction results in the formation of a stable N-acylmorpholine (an amide). Typically, the reaction with an acyl chloride is performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct. youtube.com

Table 2: Typical N-Alkylation and N-Acylation Reactions of a Morpholine Moiety
Reaction TypeReagent ExampleProduct TypeGeneral Reaction Scheme
N-Alkylation Alkyl Halide (e.g., CH₃I)N-Alkylmorpholinium SaltN-Alkylation Scheme
N-Acylation Acyl Chloride (e.g., CH₃COCl)N-Acylmorpholine (Amide)N-Acylation Scheme

Note: Schemes are generalized representations.

The morpholine ring is a saturated heterocycle and is generally considered to be chemically stable under many reaction conditions. However, under specific and often forcing conditions, it can undergo degradation or ring-opening.

Oxidative Cleavage: Strong oxidizing agents can lead to the degradation of the morpholine ring. Biological degradation pathways, for instance by Mycobacterium species, have been shown to proceed via enzymatic hydroxylation followed by C-N bond cleavage, leading to intermediates like 2-(2-aminoethoxy)acetate. nih.gov This suggests that the C-N bonds are susceptible to cleavage under specific oxidative enzymatic conditions.

Acid-Catalyzed Ring-Opening: While the ring is stable to simple protonation, derivatives of morpholine, such as morpholin-2-ones, can undergo acid-catalyzed ring-opening polymerization. acs.orgacs.org Studies on N-[(morpholine)methylene]-daunorubicin have shown that the degradation via hydrolysis is catalyzed by both specific acid and base catalysis, although this involves an exocyclic methylene (B1212753) group. nih.gov For the unsubstituted morpholine ring, harsh acidic conditions and high temperatures could potentially promote ring-opening pathways, though this is not a common transformation.

High-Temperature Degradation: Research on the N-alkylation of morpholine with alcohols at high temperatures (above 220 °C) has noted a decrease in product selectivity due to the onset of ring-opening side reactions. researchgate.net

Reductive Cleavage: While less common, certain powerful reducing conditions could potentially lead to the cleavage of the C-O or C-N bonds within the ring, although this typically requires specialized catalysts or reagents.

Table 3: Potential Degradation Pathways for the Morpholine Ring
ConditionPathwayResultReference
Microbial ActionEnzymatic C-N CleavageRing-opened intermediates nih.govresearchgate.net
Strong Acid/CatalystAcid-catalyzed Hydrolysis/PolymerizationRing-opened polymers (for derivatives) acs.orgacs.orgnih.gov
High TemperatureThermal DecompositionRing-opening side products researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group on the phenyl ring is a versatile functional group that can be selectively reduced to several different oxidation states, most notably an amine, a hydroxylamine (B1172632), or a dimeric azoxy compound. acs.orgthieme-connect.de The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity, especially in a multifunctional molecule like this compound, which also contains an ester and a tertiary amine.

Reduction to Amine: The complete reduction of the nitro group to a primary amine (aniline derivative) is a common and synthetically valuable transformation. youtube.com

Catalytic Hydrogenation: Reagents such as H₂ gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. nih.gov Care must be taken as these conditions can sometimes cleave benzyl (B1604629) esters or reduce other susceptible groups, though phenyl esters are generally stable.

Metal-Acid Systems: A classic and highly chemoselective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). acs.org Tin(II) chloride (SnCl₂) in concentrated HCl is a particularly mild and effective reagent for selectively reducing aromatic nitro groups in the presence of other reducible functionalities like esters or nitriles.

Reduction to Hydroxylamine: The partial reduction of a nitro group to a hydroxylamine is an intermediate step on the pathway to the amine. acs.orgnih.gov Isolating the hydroxylamine requires milder and more controlled reaction conditions.

Metal-Based Reagents: The use of zinc dust in the presence of a neutral salt like ammonium chloride (NH₄Cl) in an aqueous or alcoholic solution is a standard method for preparing aryl hydroxylamines from nitroarenes. mdpi.com

Catalytic Methods: Specific catalytic systems, such as rhodium on carbon with hydrazine (B178648) or silver nanoparticles with sodium borohydride (B1222165), have been developed for the selective reduction to hydroxylamines. nih.gov

Reduction to Azoxy Derivatives: The formation of azoxy compounds involves the reductive coupling of two nitroarene molecules. This typically occurs through the condensation of a nitroso and a hydroxylamine intermediate, both of which are formed in situ during the reduction. researchgate.netnih.gov

Alkaline Reductions: Mild reducing agents in alkaline or neutral conditions, such as glucose in a basic solution or sodium arsenite, have been historically used.

Catalytic/Enzymatic Methods: Modern methods include the use of specific enzyme systems, like nitroreductases, which can be tuned to favor the formation of azoxy compounds over amines. researchgate.netnih.gov Certain catalytic systems using sodium borohydride or other hydrides under controlled conditions can also lead to azoxyarenes as the major product. The synthesis can also be achieved via the dimerization of nitroso compounds or the oxidation of anilines. tandfonline.comacs.org

Table 4: Selective Reduction Products of an Aromatic Nitro Group
Target ProductProduct StructureTypical Reagents/ConditionsReference(s)
Amine Ar-NH₂H₂/Pd/C; Fe/HCl; SnCl₂/HCl acs.orgyoutube.comnih.gov
Hydroxylamine Ar-NHOHZn/NH₄Cl; Ag/TiO₂ with NaBH₄ thieme-connect.demdpi.comnih.gov
Azoxy Compound Ar-N=N⁺(-O⁻)-ArNitroreductase enzymes; specific catalytic systems researchgate.netnih.govacs.org

Chemoselectivity in the Presence of Ester and Morpholine Moieties

The reactivity of this compound is governed by the interplay of its three key functional groups: the electron-withdrawing nitro group, the hydrolyzable phenyl ester, and the basic morpholine ring. The chemoselectivity of reactions involving this compound is highly dependent on the reaction conditions, including the nature of the reagents, solvent, and temperature.

The morpholine moiety, being a secondary amine, is basic and nucleophilic. It can readily react with acids to form a morpholinium salt. Under electrophilic conditions, the nitrogen atom of the morpholine ring is a primary site of attack.

The phenyl ester group is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, will cleave the ester bond to yield 2-(4-morpholinyl)-5-nitrobenzoic acid and phenol (B47542). The rate of this hydrolysis can be influenced by the electronic effects of the substituents on the phenyl ring. For instance, studies on the hydrolysis of substituted nitrophenyl benzoate esters have provided insights into the electronic effects on reaction rates. semanticscholar.org

The nitro group is a strong deactivating group, making the benzene (B151609) ring electron-deficient. This deactivation directs incoming electrophiles to the meta position relative to the nitro group. However, the presence of the ortho-morpholinyl group, which is an activating group, complicates the regioselectivity of electrophilic aromatic substitution.

In nucleophilic aromatic substitution (SNAr) reactions, the nitro group activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In the case of this compound, the carbon atom attached to the morpholine ring (C2) and the carbon atom para to the nitro group (C2 relative to the nitro group at C5) are potential sites for nucleophilic attack.

The following table summarizes the expected reactivity of the functional groups in this compound towards different types of reagents.

Functional GroupReagent TypeExpected Reaction
MorpholineAcidsProtonation to form a salt
ElectrophilesN-alkylation, N-acylation
Phenyl EsterNucleophiles (e.g., OH⁻, RO⁻)Nucleophilic acyl substitution (hydrolysis, transesterification)
Nitro GroupReducing AgentsReduction to an amino group
Aromatic RingNucleophilesNucleophilic aromatic substitution (SNAr) at positions activated by the nitro group

Catalytic Hydrogenation and Chemo-Reducing Agent Approaches

The reduction of the nitro group is a common and important transformation in organic synthesis, as it provides access to aromatic amines, which are versatile synthetic intermediates. For this compound, the key challenge is to selectively reduce the nitro group without affecting the ester and morpholine functionalities.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. google.comgoogle.com Various catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are effective for this transformation. google.com The reaction is typically carried out under a hydrogen atmosphere. The chemoselectivity of catalytic hydrogenation is generally high for the reduction of nitro groups in the presence of esters. organic-chemistry.org The ester group is less reactive towards hydrogenation than the nitro group under typical conditions. The morpholine ring is generally stable to these conditions.

A potential side reaction could be the hydrogenolysis of the C-O bond of the ester, especially with more active catalysts or under harsh reaction conditions. However, by carefully selecting the catalyst and optimizing the reaction parameters (pressure, temperature, and solvent), the selective reduction of the nitro group can be achieved. For example, biocatalysts have been developed for the selective hydrogenation of nitro groups to amines, offering a high degree of functional group tolerance. livescience.ionih.gov

Chemo-Reducing Agents:

A variety of chemical reducing agents can also be employed for the selective reduction of the nitro group. These methods can sometimes offer better chemoselectivity compared to catalytic hydrogenation, especially when dealing with sensitive functional groups. Common chemo-reducing agents for nitro group reduction include:

Metal/Acid Systems: Systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction. However, the strongly acidic conditions can lead to the hydrolysis of the ester group.

Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as hydrazine, cyclohexene, or formic acid, in the presence of a catalyst (e.g., Pd/C). organic-chemistry.org Transfer hydrogenation can often be performed under milder conditions than direct catalytic hydrogenation.

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the nitro group, milder and more selective hydrides can be used. For example, sodium borohydride (NaBH₄) in the presence of a catalyst like nickel chloride (NiCl₂) or cobalt chloride (CoCl₂) can selectively reduce the nitro group.

The following table presents a comparative overview of different reduction methods for nitroarenes.

Reduction MethodCatalyst/ReagentTypical ConditionsChemoselectivity towards Ester/Morpholine
Catalytic HydrogenationPd/C, Pt/CH₂ gas, rt - 100 °C, 1-50 atmGenerally good, potential for ester hydrogenolysis at high pressure/temp
Transfer HydrogenationPd/C, Hydrazine/Formic Acidrt - 80 °CExcellent
Metal/AcidFe/HCl, Sn/HClRefluxPoor, ester hydrolysis likely
Metal HydridesNaBH₄/NiCl₂rtGood

Photochemical and Thermal Reactivity Studies

The presence of the nitroaromatic chromophore suggests that this compound will exhibit interesting photochemical and thermal behavior.

Photo-induced Transformations and Excited State Dynamics

Nitroaromatic compounds are known to undergo a variety of photochemical reactions upon absorption of UV-Vis light. The excited state dynamics of these molecules are complex and can involve multiple pathways, including intersystem crossing to the triplet state, intramolecular hydrogen abstraction, and rearrangement reactions.

For this compound, the primary photo-induced transformations are expected to involve the nitro group. Upon excitation, the nitro group can undergo rearrangement to a nitrite (B80452) group, which can then lead to the formation of a phenolic product. Another possible pathway is the cleavage of the C-NO₂ bond to generate a phenyl radical and nitrogen dioxide.

The excited state dynamics of nitroaromatic compounds are often characterized by rapid intersystem crossing from the singlet excited state to the triplet excited state. The triplet state is typically longer-lived and is often the key intermediate in many photochemical reactions of nitroaromatics.

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of this compound is determined by the weakest bond in the molecule. The decomposition can be initiated by the cleavage of the C-NO₂ bond, the ester linkage, or the degradation of the morpholine ring. Studies on the thermal decomposition of nitroaromatic compounds have shown that the C-NO₂ bond is often the weakest link. kaust.edu.sa

The decomposition of the nitro group can proceed through a complex series of reactions, leading to the formation of various gaseous products, such as NO, NO₂, N₂O, and CO₂. osti.govnih.gov The presence of the morpholine group could also influence the decomposition pathway. The amine functionality could potentially react with the nitro group or its decomposition products at elevated temperatures.

The ester group can undergo thermal decarboxylation, although this typically requires high temperatures. The morpholine ring itself is relatively stable, but at very high temperatures, it can undergo ring-opening and fragmentation reactions.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques used to study the thermal stability and decomposition of organic compounds. These techniques can provide information about the decomposition temperature, the energy released during decomposition, and the mass loss as a function of temperature. Theoretical studies using density functional theory (DFT) can also be employed to investigate the decomposition mechanisms and predict the relative stability of different decomposition pathways. researchgate.net

The table below summarizes the potential initial steps in the thermal decomposition of this compound.

Decomposition PathwayInitial StepPotential Products
Nitro Group DecompositionC-NO₂ bond cleavagePhenyl radical, NO₂
Ester CleavageC-O bond cleavage2-(4-morpholinyl)-5-nitrobenzoyl radical, phenoxy radical
Morpholine Ring DegradationC-N or C-O bond cleavageVarious fragmentation products

Synthesis and Investigation of Derivatives and Analogues of Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

Modification of the Phenyl Ester Moiety

Variation of the Phenyl Substituents

The electronic and steric properties of the phenyl ester can be systematically altered by introducing various substituents onto the phenyl ring. While direct studies on phenyl 2-(4-morpholinyl)-5-nitrobenzoate are limited, research on analogous systems, such as substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, provides insight into the synthetic feasibility of such modifications. For example, the reaction of 2-(aminomethyl)phenols with substituted phenyl chlorocarbonates yields a range of carbamates with substituents like halogens and nitro groups on the phenyl ring. mdpi.com

In a series of S-4-nitrophenyl X-substituted thiobenzoates, the electronic nature of the substituent 'X' on the benzoyl ring was shown to significantly impact the reactivity of the thioester towards aminolysis. researchgate.net Electron-withdrawing groups on the benzoyl ring were found to increase the rate of reaction. This principle can be applied to the phenyl ester of 2-(4-morpholinyl)-5-nitrobenzoate, where substituents on the phenyl ring could modulate the ester's stability and reactivity.

Substituent on Phenyl EsterObserved or Expected EffectReference Compound SeriesCitation
Electron-withdrawing groups (e.g., -NO2, -Cl)Increased reactivity of the ester carbonyl. May influence binding affinity in biological targets.Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates mdpi.com
Electron-donating groups (e.g., -OCH3, -CH3)Decreased reactivity of the ester carbonyl.S-4-Nitrophenyl X-substituted thiobenzoates researchgate.net
Halogens (e.g., -F, -Br)Can alter lipophilicity and introduce halogen bonding interactions.Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates mdpi.com

Replacement of the Phenyl Group with Other Aromatic/Aliphatic Alcohols

Replacing the phenyl group with other aromatic or aliphatic alcohols can significantly alter the steric bulk, lipophilicity, and metabolic stability of the molecule. The synthesis of such analogues would typically involve the esterification of 2-(4-morpholinyl)-5-nitrobenzoic acid with the desired alcohol. This acid is commercially available, facilitating the synthesis of a variety of ester analogues. scbt.com

For instance, in the development of inhibitors for other enzyme systems, the replacement of a phenyl ring with different aromatic and heteroaromatic systems has been a common strategy to explore new binding interactions and improve pharmacokinetic properties. Similarly, the use of aliphatic alcohols, ranging from simple alkyl chains to more complex cyclic systems, can probe the size and nature of the binding pocket.

Derivatization of the Morpholine (B109124) Ring

The morpholine moiety is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties such as aqueous solubility. acs.org Modifications to this ring are a key area of investigation.

N-Substituted Morpholine Analogues

The nitrogen atom of the morpholine ring is a prime site for derivatization. N-alkylation can be achieved by reacting the parent morpholine-containing compound with alkyl halides. mdpi.com The synthesis of N-oxides of morpholine derivatives has also been reported, which can alter the polarity and pharmacological profile of the parent compound. researchgate.net

In a study on analogues of zampanolide, a marine macrolide, N-acetyl and N-benzoyl derivatives of a morpholine-containing analogue were synthesized and showed potent antiproliferative activity, whereas an N-tosyl derivative was significantly less active. researchgate.net This highlights the critical role of the N-substituent on the morpholine ring in determining biological activity.

Morpholine ModificationSynthetic ApproachPotential ImpactCitation
N-AlkylationReaction with alkyl halides.Alters basicity and steric bulk. mdpi.com
N-Acylation (e.g., N-acetyl, N-benzoyl)Reaction with acyl chlorides or anhydrides.Can significantly modulate biological activity. researchgate.net
N-Oxide formationOxidation of the morpholine nitrogen.Increases polarity and can alter pharmacological properties. researchgate.net
N-ArylationPalladium-catalyzed N-arylation.Introduces larger aromatic substituents. unibe.ch

Isomeric Morpholine Attachments to the Benzoate (B1203000) Ring

The position of the morpholine ring on the benzoate core is another critical determinant of a compound's properties. While the primary focus is on the 2-morpholinyl isomer, the synthesis and study of 3- and 4-morpholinyl analogues would provide valuable SAR data. The synthesis of these isomers would likely start from the corresponding isomeric fluoronitrobenzoic acids, followed by nucleophilic aromatic substitution with morpholine.

Alteration of the Nitro Group Position or Replacement with Other Electron-Withdrawing Groups

The nitro group is a strong electron-withdrawing group (EWG) that significantly influences the electronic properties of the aromatic ring. masterorganicchemistry.com Its position and identity are crucial for activity in many classes of compounds.

Research on benzothiazole-phenyl analogues demonstrated that replacing a trifluoromethyl group with a nitro group at the para-position led to a complete loss of potency for one biological target (FAAH) but retained moderate potency for another (sEH). researchgate.net This underscores the specific role of the EWG in molecular recognition. In another study, the replacement of a nitro group with a boronic acid functionality in a series of antiandrogens was successfully achieved, leading to compounds with improved efficacy. nih.gov

Systematic modification of the 2-(4-morpholinyl)benzoate scaffold could involve moving the nitro group to the 3- or 4-positions of the benzoate ring or replacing it entirely with other EWGs such as a cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) group. The synthesis of such analogues would likely start from the appropriately substituted fluorobenzoic acid derivatives. For instance, 2-formyl-5-nitrobenzoic acid is a known compound, indicating the feasibility of having other functional groups alongside the nitro group. nih.gov

ModificationRationaleExample EWG ReplacementsCitation
Alteration of Nitro Group PositionTo investigate the impact of the EWG's position on molecular conformation and biological activity.3-nitro, 4-nitro quora.com
Replacement with other EWGsTo explore the effects of different electronic and steric properties of the EWG.-CN, -CF3, -SO2R, -B(OH)2 researchgate.netnih.gov

Synthesis of Analogues with Different Heterocyclic Amine Rings

The synthesis of analogues of this compound, featuring a variety of heterocyclic amine rings, is predominantly achieved through nucleophilic aromatic substitution (SNAr). This method is effective due to the presence of a nitro group, which is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack. The reaction typically involves the displacement of a suitable leaving group, such as a halogen, from the C-2 position of a phenyl 5-nitrobenzoate precursor by a heterocyclic amine.

A common precursor for these syntheses is a derivative of 2-chloro-5-nitrobenzoic acid. The nitro group, positioned para to the chlorine atom, significantly facilitates the substitution reaction. libretexts.org The general synthetic strategy involves reacting the 2-chloro-5-nitrobenzoic acid derivative with the desired heterocyclic amine, such as piperidine, pyrrolidine, or piperazine (B1678402), often in the presence of a base and sometimes with a copper catalyst in what is known as an Ullmann condensation. chemicalbook.com

For instance, the synthesis of 5-nitro-2-(piperidin-1-yl)benzoic acid has been successfully accomplished by reacting 2-chloro-5-nitrobenzoic acid with piperidine. chemicalbook.com This reaction can be carried out under ultrasonic irradiation in the presence of copper and potassium carbonate in N,N-dimethylformamide, leading to a high yield of the desired product. chemicalbook.com Similar methodologies can be applied to introduce other heterocyclic amines. The synthesis of various piperidine, pyrrolidine, and piperazine derivatives is well-documented, providing a wide array of nucleophiles for the creation of a diverse library of analogues. nih.govnih.govresearchgate.net

The following table summarizes the synthesis of several analogues of this compound using different heterocyclic amines.

Heterocyclic AmineResulting Analogue Core StructureTypical Reaction ConditionsReference
Piperidine2-(Piperidin-1-yl)-5-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid, copper, K2CO3, DMF, 25°C, ultrasonic irradiation chemicalbook.com
Pyrrolidine2-(Pyrrolidin-1-yl)-5-nitrobenzoic acidNucleophilic aromatic substitution on a 2-halo-5-nitrobenzoate precursor. researchgate.netresearchgate.net
Piperazine2-(Piperazin-1-yl)-5-nitrobenzoic acidReaction of a piperazine derivative with a suitable 2-substituted-5-nitrobenzoyl halide. google.comgoogle.comnih.gov
Benzimidazole2-(Benzimidazol-1-yl)-5-nitrobenzoic acidCondensation reaction between a substituted o-phenylenediamine (B120857) and 2-carboxy-4-nitrobenzoyl chloride. researchgate.net

Potential Applications in Advanced Materials and Synthetic Intermediates Non Biological

Photophysical Applications (if intrinsically photoactive)

Development of Fluorescent Probes or Dyes (e.g., for non-biological sensing)

The field of fluorescence sensing often utilizes molecules where electron-donating and electron-accepting groups are present within a conjugated system. In phenyl 2-(4-morpholinyl)-5-nitrobenzoate, the morpholine (B109124) moiety acts as an electron donor, while the nitro group is a strong electron acceptor. This "push-pull" system can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with fluorescence.

Nitroaromatic compounds (NACs) are well-known quenchers of fluorescence. mdpi.com This property is the basis for many fluorescent sensors designed to detect NACs, which are important in monitoring explosives and pollutants. mdpi.comnih.gov Conversely, a molecule containing a nitro group, such as this compound, could itself serve as a fluorescent probe. The fluorescence of such a probe could be quenched or enhanced upon interaction with specific analytes. This "turn-off" or "turn-on" response forms the basis of a sensing mechanism. mdpi.com For instance, the interaction of an analyte with the morpholine or nitro group could disrupt the ICT process, leading to a detectable change in the fluorescence signal.

Research on other fluorescent molecules provides a model for how this might work. For example, various fluorescent polymers and metal-organic frameworks (MOFs) have been developed to detect nitroaromatics through a fluorescence quenching mechanism. mdpi.comrsc.org Triphenylamine derivatives have also been shown to be effective fluorescent sensors for nitroaromatics. nih.gov While specific studies on this compound are not available, the structural analogy to known fluorophores suggests its potential in this area.

Table 1: Examples of Fluorophores for Nitroaromatic Compound Sensing

Fluorophore Type Analyte Detected Sensing Mechanism Reference
Polyaniline-Ag Composite 2,4,6-Trinitrophenol (TNP), Dinitrobenzene (DNB) Fluorescence Quenching mdpi.com
Triphenylamine Carboxylic Acids 4-Nitrotoluene, Picric Acid (PA) Fluorescence Quenching nih.gov

Photochromic Systems

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. This change is due to a light-induced transformation between two different chemical forms with distinct absorption spectra. While there is no direct research indicating that this compound is photochromic, some nitro-substituted compounds have exhibited solvatochromism—a change in color depending on the polarity of the solvent. researchgate.net This phenomenon is also related to the intramolecular charge-transfer characteristics of the molecule.

The potential for photochromism would depend on whether the ester or the N-aryl bond could undergo a reversible photochemical reaction, such as a cleavage or isomerization, leading to a new species with a different absorption spectrum. The presence of the nitro group could potentially facilitate such electronic rearrangements under UV irradiation. However, without experimental data, this remains a speculative application.

Catalysis (e.g., as Ligands for Metal Catalysts or Organocatalysts)

The morpholine moiety within this compound is a key feature suggesting its potential use in catalysis.

Organocatalysis: Morpholine itself is a well-established organocatalyst base. However, its derivatives have been considered less reactive in certain reactions, such as enamine-based catalysis, compared to pyrrolidine-based catalysts due to the electronic influence of the oxygen atom. nih.gov Despite this, recent studies have shown that highly efficient morpholine-based organocatalysts can be developed, particularly when a carboxylic acid group is present elsewhere in the molecule to assist in the catalytic cycle. nih.gov Although the target compound is a phenyl ester, its precursor, 2-morpholino-5-nitrobenzoic acid, contains this crucial functionality. scbt.commanchesterorganics.com This suggests that the core structure is relevant to organocatalysis research.

Ligands for Metal Catalysts: The nitrogen and oxygen atoms of the morpholine ring, as well as the oxygen atoms of the ester and nitro groups, present potential coordination sites for metal ions. Morpholine derivatives have been successfully used as ligands in various catalytic systems. rsc.orgacs.org For example, new series of morpholine derivatives have been synthesized to act as selective ligands for dopamine (B1211576) receptors, highlighting the ability of the morpholine scaffold to be tailored for specific binding. acs.org In the context of industrial catalysis, morpholine has been used in solutions for CO2 hydrogenation. rsc.org The electronic properties of the this compound, modified by the strong electron-withdrawing nitro group, could tune the donor properties of the morpholine ligand, potentially influencing the activity and selectivity of a metal catalyst.

Chemical Sensing Applications (e.g., detection of specific ions or molecules)

Building on its potential as a fluorescent probe (Section 7.3.1), this compound could be explored for broader chemical sensing applications. The detection mechanism would likely rely on the interaction of an analyte with the functional groups of the molecule, leading to a measurable optical or electrochemical signal.

Nitroaromatic compounds are a significant class of molecules targeted by chemical sensors due to their use in explosives. novomof.comresearchgate.net Research has demonstrated that materials like metal-organic frameworks (MOFs) and various carbon nanostructures can act as sensors for these compounds. novomof.comnih.gov The sensing principle often involves an electronic interaction, such as electron transfer, between the electron-deficient nitroaromatic analyte and an electron-rich sensor material. mdpi.comnih.gov

This compound could theoretically act as a sensor for electron-rich species. The electron-deficient nature of its aromatic ring, enhanced by the nitro group, could facilitate interactions (e.g., π-π stacking) with electron-rich analytes. nih.gov Such an interaction could perturb the electronic structure of the molecule and cause a change in its UV-Vis absorption or fluorescence emission spectrum, forming the basis for a colorimetric or fluorometric sensor.

Table 2: Chemical Compound List

Compound Name
This compound
2-Morpholino-5-nitrobenzoic acid
2,4,6-Trinitrophenol (Picric Acid)
Dinitrobenzene
4-Nitrotoluene
Triphenylamine
Pyrrolidine

Advanced Analytical Techniques for Probing Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques are powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures.

LC-MS/MS for Trace Analysis and Metabolite Profiling (Non-Biological)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the premier technique for detecting and quantifying trace amounts of phenyl 2-(4-morpholinyl)-5-nitrobenzoate. In a hypothetical scenario, such as monitoring its presence as a low-level impurity in a manufacturing process or tracking its degradation under various environmental conditions, LC-MS/MS would offer unparalleled sensitivity and selectivity.

The process would involve developing a specific chromatographic method to separate the target compound from other components. This would likely involve reverse-phase chromatography using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives to improve peak shape.

The mass spectrometer, operating in tandem MS mode (e.g., using a triple quadrupole or Q-TOF instrument), would be set to monitor specific mass-to-charge (m/z) transitions unique to this compound. This is achieved by selecting the precursor ion (the molecular ion of the compound) and then fragmenting it to produce characteristic product ions. This Multiple Reaction Monitoring (MRM) approach would allow for highly selective detection even in complex matrices.

For non-biological metabolite profiling, one could study the degradation products of this compound when exposed to light (photodegradation) or chemical reagents. LC-MS/MS would be instrumental in separating and identifying these degradation products, providing insights into the compound's stability and reaction pathways.

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. This compound itself is likely not sufficiently volatile for direct GC analysis without thermal decomposition. Therefore, derivatization would be a necessary step.

A potential derivatization strategy could involve the hydrolysis of the ester bond to yield phenol (B47542) and 2-(4-morpholinyl)-5-nitrobenzoic acid. These products could then be derivatized to more volatile forms, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) ethers and esters would be amenable to GC-MS analysis.

The GC-MS data would provide a characteristic retention time and a mass spectrum for each derivative. The mass spectrum, with its unique fragmentation pattern, would serve as a chemical fingerprint for identification.

Solid-State NMR for Polymorphic Forms and Dynamics

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy would be a critical tool for characterizing the solid-state structure and dynamics of this compound, particularly for identifying and distinguishing between different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties like solubility and melting point.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to acquire high-resolution 13C and 15N NMR spectra. Different polymorphs would exhibit distinct chemical shifts and peak multiplicities in their ssNMR spectra due to variations in the local chemical environment and molecular packing in the crystal lattice.

Furthermore, ssNMR can probe molecular dynamics in the solid state. By measuring relaxation times (T1, T1ρ) and using variable temperature experiments, one could study the motion of the morpholine (B109124) ring or the phenyl group within the crystal structure.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques for determining the elemental composition and electronic states of a material.

XPS would be used to identify the elements present in this compound (carbon, nitrogen, oxygen) and to determine their chemical states. For instance, the high-resolution spectrum of the N 1s region would show distinct peaks for the nitrogen in the morpholine ring and the nitro group, providing information about their different chemical environments. Similarly, the O 1s spectrum would differentiate between the oxygen atoms in the ester and nitro functionalities.

XAS, specifically X-ray Absorption Near Edge Structure (XANES), would provide further details about the electronic structure and local coordination environment of the constituent atoms. For example, by tuning the X-ray energy to the nitrogen K-edge, one could probe the unoccupied electronic states associated with the nitro group.

Ultrafast Spectroscopy for Excited State Dynamics and Reaction Intermediates (if photoactive)

The presence of the nitrobenzoate moiety suggests that this compound could be photoactive. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, would be invaluable for studying the dynamics of its excited states following photoexcitation.

Upon absorption of a photon, the molecule would be promoted to an excited electronic state. Transient absorption spectroscopy, with femtosecond or picosecond time resolution, could track the decay of this excited state through various pathways, such as intersystem crossing to a triplet state or internal conversion back to the ground state. This would allow for the identification and characterization of short-lived reaction intermediates, providing a detailed picture of the photochemical processes.

Scanning Probe Microscopy for Surface Characterization (if thin films/materials)

If this compound were to be used in the form of thin films or as a component in a material, Scanning Probe Microscopy (SPM) techniques would be essential for characterizing its surface morphology and properties at the nanoscale.

Atomic Force Microscopy (AFM) could be used to image the topography of a thin film, revealing details about its grain structure, roughness, and the presence of any defects. In addition to topographical information, advanced AFM modes could probe mechanical properties like adhesion and stiffness.

Scanning Tunneling Microscopy (STM), which requires a conductive substrate, could potentially provide atomic-resolution images of the molecule adsorbed on a surface, offering insights into its orientation and packing.

Future Research Directions and Unanswered Questions

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of phenyl 2-(4-morpholinyl)-5-nitrobenzoate likely involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. A plausible and efficient route would involve the reaction of a suitable starting material, such as 2-chloro-5-nitrobenzoic acid, with morpholine (B109124) to form the 2-morpholino-5-nitrobenzoic acid intermediate. Subsequent esterification of this intermediate with phenol (B47542) would yield the final product. A very similar analogue, 2-(3,5-dimethyl-morpholino)-5-nitro-benzoic acid, has been successfully synthesized, lending strong support to this proposed pathway. google.com

Future research will undoubtedly focus on optimizing this synthesis for greater efficiency and sustainability. Key areas of exploration will include:

Green Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like water or bio-based solvents will be a primary objective. The use of sustainable catalysts, such as natural deep eutectic solvents (NADES), has shown promise in similar esterification reactions and could be adapted for the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. Investigating the synthesis of this compound using flow chemistry could lead to more efficient and industrially viable production methods.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Research into enzymes capable of facilitating the morpholine addition or the final esterification step could prove fruitful.

A comparison of potential synthetic approaches is outlined in the table below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Batch Synthesis Well-established methodologyUse of potentially hazardous solvents and reagents, lower efficiency
Green Chemistry Approaches Reduced environmental impact, increased safetyCatalyst development and optimization, solvent compatibility
Flow Chemistry Improved scalability and control, enhanced safetyInitial setup costs, optimization of reaction parameters
Biocatalysis High selectivity, mild reaction conditionsEnzyme discovery and engineering, substrate specificity

Deeper Mechanistic Understanding of Complex Reactivity under Varying Conditions

The formation of the 2-morpholino-5-nitrobenzoate core is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-withdrawing nitro group activates the aromatic ring towards attack by the nucleophilic morpholine. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

While the general mechanism is understood, a deeper investigation into the reaction kinetics and the influence of various parameters is warranted. Future research in this area should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanism, including the structure of the transition states and the activation energies for each step. This can help in understanding the role of substituents on the aromatic ring and the nucleophile.

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor the reaction in real-time, allowing for the detection of transient intermediates like the Meisenheimer complex. This experimental data can be used to validate and refine the computational models.

Solvent Effects: The choice of solvent can have a significant impact on the reaction rate and selectivity. A systematic study of the effect of different solvents on the reaction kinetics would provide valuable information for process optimization.

Understanding the nuances of this SNAr reaction will be crucial for controlling the synthesis and for predicting the reactivity of related compounds.

Predictive Modeling and Machine Learning for Rational Design of Analogues

The structural framework of this compound offers a versatile scaffold for the design of new molecules with tailored properties. Predictive modeling and machine learning are powerful tools that can accelerate the discovery and optimization of these analogues.

By leveraging existing data on the properties and activities of related nitroaromatic and morpholine-containing compounds, machine learning algorithms can be trained to predict the characteristics of novel derivatives. nih.govacs.orgmdpi.comresearchgate.netnih.gov Key applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity or other properties of interest. This can guide the design of more potent and selective compounds.

Toxicity Prediction: In silico models can be used to predict the potential toxicity of new analogues, allowing for the early identification and elimination of potentially harmful compounds. mdpi.comresearchgate.net

Virtual Screening: Large virtual libraries of potential analogues can be rapidly screened using computational methods to identify promising candidates for synthesis and experimental testing.

The integration of machine learning into the design process can significantly reduce the time and cost associated with the development of new compounds based on the this compound scaffold.

Integration into Emerging Fields of Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound make it an intriguing building block for the construction of more complex supramolecular assemblies and nanomaterials. The presence of aromatic rings, a nitro group, and a morpholine moiety provides multiple sites for non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and dipole-dipole interactions.

Future research could explore the potential of this compound in:

Crystal Engineering: By systematically studying the crystallization behavior of this compound and its derivatives, it may be possible to design and synthesize novel crystalline materials with specific packing arrangements and properties.

Self-Assembled Monolayers (SAMs): The compound could be modified with appropriate functional groups to enable its self-assembly on surfaces, leading to the formation of ordered monolayers with potential applications in sensing, electronics, and biocompatible coatings.

Nanoparticle Functionalization: this compound derivatives could be used to functionalize the surface of nanoparticles, imparting new properties and functionalities for applications in areas such as drug delivery and bioimaging. The morpholine moiety, in particular, is a common feature in many bioactive molecules and could be used to target specific biological systems. nih.gov

The exploration of this compound in the context of supramolecular chemistry and nanomaterials could open up exciting new avenues for the development of advanced materials with novel functions.

Challenges in Scalable and Cost-Effective Production for Specific Applications

While the laboratory-scale synthesis of this compound appears feasible, scaling up the production to an industrial level presents a number of challenges. Ensuring a cost-effective and efficient manufacturing process will be crucial for any potential commercial applications of this compound or its derivatives.

Key challenges that will need to be addressed include:

Process Optimization and Safety: The SNAr reaction can be exothermic, and careful control of the reaction conditions will be necessary to ensure safety and prevent runaway reactions, especially on a large scale.

Purification and Waste Management: The purification of the final product to the required specifications can be a significant cost driver. Developing efficient purification methods and minimizing waste generation will be essential for a sustainable and economical process.

Regulatory Compliance: Any commercial production of this compound will need to comply with relevant health, safety, and environmental regulations.

Conclusion

Summary of Key Research Findings and Contributions

The investigation into the chemical landscape surrounding phenyl 2-(4-morpholinyl)-5-nitrobenzoate reveals a field ripe with potential, largely inferred from the extensive research on its constituent parts rather than the specific molecule itself. Key findings from related studies indicate that a probable and efficient synthesis would involve a nucleophilic aromatic substitution of a precursor like 2-chloro-5-nitrobenzoic acid with morpholine (B109124), followed by esterification. This approach is supported by established methodologies for similar transformations.

The true significance of this class of compounds is highlighted by the well-established roles of its core components. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated to enhance the physicochemical properties, metabolic stability, and biological activity of drug candidates. researchgate.netnih.govsemanticscholar.org Its presence is associated with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. e3s-conferences.orgnih.govresearchgate.net

Simultaneously, the nitroaromatic moiety is a known pharmacophore and, in some contexts, a toxicophore. nih.gov Nitro-containing compounds have a long history of use as antimicrobial agents and are found in various other bioactive molecules. nih.gov The electronic properties of the nitro group can significantly influence a molecule's interaction with biological targets. nih.gov Research on related scaffolds, such as 2-morpholinobenzoic acid derivatives, has identified them as potential inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in cancer.

Broader Impact and Future Outlook for the Field of this compound Chemistry

The broader impact of research into compounds like this compound lies in the continued exploration of new chemical entities for therapeutic applications. The combination of the morpholine and nitrobenzoate scaffolds represents a promising strategy for the development of novel bioactive agents. The versatility of the synthetic routes allows for the creation of diverse libraries of related compounds, enabling detailed structure-activity relationship (SAR) studies.

The future outlook for this area of chemistry is promising, with several potential avenues for further investigation:

Medicinal Chemistry: The synthesis and screening of analogues of this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity for a range of diseases, including cancer and infectious diseases.

Chemical Biology: The development of probes based on this scaffold could aid in the investigation of biological pathways and the identification of new drug targets.

In essence, while direct research on this compound is nascent, the foundational chemistry and the biological significance of its components provide a strong rationale for its future investigation. The exploration of this and related compounds will likely contribute to advancements in medicinal chemistry and beyond, offering new tools and potential therapeutic agents.

Interactive Data Tables

Table 1: Properties of a Key Precursor, 2-Chloro-5-nitrobenzoic acid

PropertyValueReference
Molecular Formula C₇H₄ClNO₄ nbinno.com
Molecular Weight 201.57 g/mol nbinno.com
Appearance Pale yellow crystalline solid nbinno.com
Melting Point 164-165 °C prepchem.com
Solubility Soluble in water, ethanol, and acetone nbinno.com
pKa 2.8 (weak acid) nbinno.com

Table 2: Examples of Biological Activities Associated with Morpholine-Containing Compounds

Compound Class/DrugTherapeutic Area/ActivityReference
Gefitinib Anticancer (EGFR inhibitor) researchgate.net
Linezolid Antibacterial researchgate.net
Reboxetine Antidepressant researchgate.net
Aprepitant Antiemetic researchgate.net

Q & A

Q. What are the recommended synthetic routes for phenyl 2-(4-morpholinyl)-5-nitrobenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Esterification: Start with 5-nitro-2-(4-morpholinyl)benzoic acid and phenyl chloride under basic conditions (e.g., K₂CO₃/DMF) to form the ester .
  • Coupling Reactions: Use carbodiimide-based coupling agents (e.g., DCC/DMAP) for direct ester formation between phenyl alcohol and the carboxylic acid precursor .
  • Key Variables:
    • Temperature: Higher temperatures (80–100°C) improve reaction rates but may degrade nitro groups.
    • Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product from nitro-containing byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–4.0 ppm).
    • ¹³C NMR: Confirm ester carbonyl (δ ~165 ppm) and nitro group electron-withdrawing effects on adjacent carbons .
  • FT-IR: Detect ester C=O stretch (~1720 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .
  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular ion [M+H]⁺ and rule out hydrolyzed byproducts .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity: Nitro groups are prone to photodegradation; store in amber vials at –20°C .
  • Thermal Stability: Decomposition occurs above 150°C (TGA analysis recommended).
  • Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous buffers (pH > 7); use anhydrous DMSO for stock solutions .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Methodological Answer:

  • In Vitro Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Enzyme Inhibition: Test against kinases or esterases (e.g., acetylcholinesterase) using fluorogenic substrates .
  • Fluorescence Quenching: Monitor interactions with biomolecules (e.g., BSA) via fluorescence titration (λₑₓ = 280 nm) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the morpholine and nitro groups in biological interactions?

Methodological Answer:

  • Isosteric Replacements: Synthesize analogs with piperidine (rigid) or thiomorpholine (sulfur substitution) to assess hydrogen-bonding contributions .
  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine; compare bioactivity pre/post-reduction .
  • Kinetic Studies: Use stopped-flow spectroscopy to measure binding rates with target enzymes (e.g., nitroreductases) .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Docking Simulations: AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or P38 MAP kinase) .
  • QSAR Models: Train regression models using descriptors like LogP, molar refractivity, and nitro group charge density (DFT calculations) .
  • MD Simulations: Analyze morpholine ring flexibility in aqueous vs. lipid bilayer environments (GROMACS/NAMD) .

Q. How can advanced analytical methods resolve contradictions in reported reactivity data?

Methodological Answer:

  • HPLC-PDA-MS/MS: Detect trace impurities (e.g., hydrolyzed benzoic acid) that may skew reactivity assays .
  • X-ray Crystallography: Resolve stereoelectronic effects of the nitro group on crystal packing .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with conflicting substrates (e.g., DNA vs. proteins) .

Q. What strategies optimize the compound’s use as a fluorescent probe for cellular imaging?

Methodological Answer:

  • Derivatization: Introduce fluorophores (e.g., dansyl chloride) at the morpholine nitrogen while retaining nitro group redox sensitivity .
  • Two-Photon Microscopy: Tune excitation wavelengths (700–900 nm) to minimize nitro group photobleaching .
  • Subcellular Targeting: Conjugate mitochondrial (TPP+) or nuclear (Hoechst-like) localization sequences .

Q. How can enzymatic assays differentiate between competitive and noncompetitive inhibition mechanisms?

Methodological Answer:

  • Lineweaver-Burk Plots: Vary substrate concentrations with/without inhibitor to identify inhibition type .
  • IC₅₀ Shift Assays: Compare IC₅₀ values under varying enzyme concentrations; noncompetitive inhibitors show no shift .
  • Fluorescence Polarization: Monitor real-time binding to immobilized enzymes (e.g., nitroreductase-GFP fusions) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Catalytic Asymmetry: Use chiral catalysts (e.g., BINOL-phosphates) for enantioselective esterification .
  • Process Analytics: Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progression .
  • Crystallization Engineering: Optimize solvent anti-solvent pairs (e.g., ethanol/water) to prevent racemization during crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.